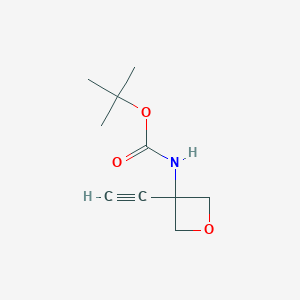

tert-butyl N-(3-ethynyloxetan-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-ethynyloxetan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-10(6-13-7-10)11-8(12)14-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTDXHSWFMCFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate

Abstract

The oxetane ring is a privileged structural motif in modern medicinal chemistry, prized for its ability to act as a versatile bioisosteric replacement for common functional groups like gem-dimethyl and carbonyls.[1][2] Its incorporation into drug candidates often leads to significant improvements in key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] This guide provides an in-depth, technically-focused protocol for the synthesis of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate, a highly valuable building block that combines the benefits of the strained oxetane scaffold with the synthetic utility of a protected amine and a terminal alkyne. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical logic and field-proven insights to ensure successful synthesis.

Strategic Rationale & Retrosynthetic Analysis

The design of a synthetic route must prioritize efficiency, scalability, and the use of readily accessible starting materials. The target molecule, this compound[4], contains three key features: the oxetane core, a tertiary amine protected by a tert-butyloxycarbonyl (Boc) group, and a terminal ethynyl group.

A logical retrosynthetic analysis disconnects the molecule at its most synthetically accessible points:

-

Boc Protection: The final step is envisioned as the protection of a primary amine. The Boc group is ideal due to its stability in a wide range of conditions and its straightforward, acid-labile deprotection.[5][6][7] This leads back to the precursor, 3-ethynyloxetan-3-amine .

-

Amine Introduction: The primary amine can be reliably formed via the reduction of an azide, a robust and high-yielding transformation. This points to 3-azido-3-ethynyloxetane as the preceding intermediate. The azide is typically installed via nucleophilic substitution of a suitable leaving group.

-

Ethynylation: The ethynyl and amino/azido groups at the C3 position can be traced back to a single functional precursor: the ketone of oxetan-3-one . Oxetan-3-one is a well-established and commercially available starting material for the synthesis of 3-substituted oxetanes.[3][8][9]

This analysis leads to a robust forward synthesis commencing from oxetan-3-one.

Synthetic Pathway Visualization

The overall synthetic strategy is a multi-step process designed to control selectivity and maximize yield, while preserving the integrity of the strained oxetane ring.

Caption: Overall synthetic route from oxetan-3-one to the target compound.

In-Depth Mechanistic Discussion and Protocol Validation

The synthesis of 3-substituted oxetanes can be challenging due to the inherent ring strain of the four-membered ether, which makes it susceptible to ring-opening, particularly under acidic conditions.[10] The chosen synthetic route mitigates this risk by employing predominantly neutral or basic conditions until the final, mild protection step.

Part I: Synthesis of 3-Ethynyloxetan-3-ol

The initial step involves the nucleophilic addition of an acetylide anion to the carbonyl of oxetan-3-one.

-

Expertise & Causality: Direct use of acetylene gas is hazardous and requires specialized equipment. A safer and more controlled approach utilizes trimethylsilylacetylene (TMSA). The TMS group passivates the alkyne's acidity, allowing for clean deprotonation with n-butyllithium (n-BuLi) at -78 °C. This low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium reagent. The subsequent deprotection of the silyl group is achieved under mild basic conditions (K₂CO₃ in methanol), which readily cleaves the Si-C bond without compromising the oxetane ring.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Acetylide Formation: Slowly add n-butyllithium (1.1 eq) to a solution of trimethylsilylacetylene (1.1 eq) in THF. Stir for 30 minutes at -78 °C to form the lithium acetylide.

-

Nucleophilic Addition: Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the acetylide solution. Maintain the temperature at -78 °C.

-

Monitoring & Quench: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Workup & Deprotection: Warm the mixture to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Dissolve the crude TMS-protected alcohol in methanol, add potassium carbonate (2.0 eq), and stir at room temperature for 4-6 hours.

-

Purification: Neutralize the mixture, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Purify the crude product by silica gel column chromatography to yield 3-ethynyloxetan-3-ol .

Part II: Conversion to this compound

This conversion is a three-stage sequence involving activation, substitution, reduction, and protection.

-

Trustworthiness & Self-Validation: A direct conversion of the tertiary alcohol to a protected amine (e.g., via a Ritter-type reaction) would require harsh acidic conditions that would likely lead to the decomposition of the oxetane ring. The chosen route—activation, azide displacement, and reduction—is a classic, highly reliable method for converting alcohols to amines.[11] Each step is high-yielding and proceeds under conditions compatible with the sensitive oxetane moiety.

-

Activation: The tertiary hydroxyl group is a poor leaving group. It is first converted to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N). The mesylate is an excellent leaving group for subsequent Sₙ2 reactions.

-

Substitution: Sodium azide (NaN₃) is used as the nucleophile in a polar aprotic solvent like DMF, which facilitates the Sₙ2 displacement of the mesylate group to form 3-azido-3-ethynyloxetane .

-

Reduction: The azide is cleanly reduced to the primary amine using catalytic hydrogenation (10% Pd/C, H₂ balloon). This method is preferable to metal hydrides (e.g., LiAlH₄) as the workup is simpler and avoids strongly basic conditions.

-

Protection: The final amine is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically fast, clean, and high-yielding, providing the stable, final product.[12][13]

-

Detailed Experimental Protocol:

-

Mesylation: Dissolve 3-ethynyloxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C and allow to warm to room temperature over 2 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude mesylate is often used directly in the next step.

-

Azidation: Dissolve the crude mesylate in DMF. Add sodium azide (3.0 eq) and heat the mixture to 60-70 °C for 12-16 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water to remove DMF, then with brine. Dry over Na₂SO₄ and purify by column chromatography to yield 3-azido-3-ethynyloxetane .

-

Reduction: Dissolve the azide in methanol. Add 10% Palladium on carbon (10 mol %). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours. Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate to yield crude 3-ethynyloxetan-3-amine , which should be used immediately.

-

Boc Protection: Dissolve the crude amine in DCM. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq). Stir at room temperature for 2-4 hours. Wash the reaction with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield This compound as a stable solid.

Summary of Quantitative Data

The following table provides an overview of the reaction parameters for a typical laboratory-scale synthesis.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1a | TMS-Acetylene, n-BuLi, Oxetan-3-one | THF | -78 | 1-2 | ~90 |

| 1b | K₂CO₃ | MeOH | RT | 4-6 | ~95 |

| 2a | MsCl, Et₃N | DCM | 0 to RT | 2 | >95 (crude) |

| 2b | NaN₃ | DMF | 60-70 | 12-16 | ~85 |

| 3 | H₂, 10% Pd/C | MeOH | RT | 4-8 | >95 (crude) |

| 4 | Boc₂O, Et₃N | DCM | RT | 2-4 | ~90 |

Experimental Workflow Visualization

A well-defined workflow is essential for reproducibility and safety in the laboratory.

Sources

- 1. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. tandfonline.com [tandfonline.com]

- 4. PubChemLite - this compound (C10H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxetan-3-one synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

Introduction: The Strategic Value of a Trifunctional Building Block

An In-Depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate

This guide provides a comprehensive technical overview of this compound, a sophisticated chemical building block of increasing importance in modern drug discovery. We will explore its synthesis, purification, and detailed structural characterization, offering field-proven insights into the experimental choices and methodologies that ensure both accuracy and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

This compound is a unique trifunctional molecule that combines three key chemical motifs valuable in medicinal chemistry:

-

The Oxetane Ring: A strained four-membered ether that serves as a polar, three-dimensional scaffold.[1][2]

-

The Terminal Alkyne: A versatile functional group that readily participates in high-yield coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3]

-

The Boc-Protected Amine: A stable, protected amine that can be selectively deprotected under acidic conditions to reveal a primary amine for further functionalization.[4]

The convergence of these features in a single, compact molecule makes it a powerful tool for introducing desirable physicochemical properties into drug candidates and for constructing complex molecular architectures.

The Oxetane Motif: A Modern Tool for Optimizing Drug Properties

The inclusion of an oxetane ring into molecular scaffolds is a modern strategy to enhance drug-like properties.[5][6] Once considered a synthetic curiosity, the oxetane is now recognized as a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[6][7] Its incorporation can profoundly influence a molecule's pharmacokinetic profile.

Key Physicochemical Benefits of the Oxetane Ring:

-

Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen significantly increases the hydrophilicity of the parent molecule, often leading to dramatic improvements in aqueous solubility.[7]

-

Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, diverting metabolism away from pathways mediated by cytochrome P450 enzymes and potentially reducing drug-drug interactions.[5]

-

Reduced Lipophilicity (LogD): Replacing lipophilic groups like a gem-dimethyl with a polar oxetane can lower the molecule's LogD, which is often beneficial for reducing off-target toxicity.[7]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition.[7]

-

Improved Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to higher target selectivity.[1][2]

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via N-Boc protection.

Materials:

-

3-Amino-3-ethynyloxetane hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-amino-3-ethynyloxetane hydrochloride and suspend it in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (approx. 2.2 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Objective: To purify the crude product using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (or Heptane)

-

Ethyl acetate (EtOAc)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc). The polarity of the eluent is chosen to provide optimal separation of the product from impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a white solid.

Comprehensive Physicochemical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols represent a self-validating system where data from orthogonal techniques converge to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. [8] Protocol: Sample Preparation and Data Acquisition

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher). [9][10] Expected Spectroscopic Data:

| Analysis | Functional Group | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | tert-Butyl (9H) | ~1.4 - 1.5 | Sharp singlet, high integration |

| Acetylenic C-H (1H) | ~2.5 - 2.7 | Singlet | |

| Oxetane CH₂ (4H) | ~4.6 - 4.9 | Two distinct doublets (AB quartet) | |

| Carbamate N-H (1H) | ~5.0 - 5.5 | Broad singlet | |

| ¹³C NMR | tert-Butyl CH₃ | ~28.3 | |

| tert-Butyl C(CH₃)₃ | ~80.5 | Quaternary carbon | |

| Oxetane C-3 | ~59.0 | Quaternary carbon attached to N and C≡CH | |

| Acetylenic ≡C-H | ~72.0 | ||

| Acetylenic C≡ | ~83.0 | ||

| Oxetane CH₂ | ~78.0 | ||

| Carbamate C=O | ~154.0 | Carbonyl carbon |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy.

Protocol: Sample Preparation and Data Acquisition

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire data using a positive ion electrospray ionization (ESI+) source on a high-resolution instrument (e.g., Q-TOF or Orbitrap). [11] Expected Mass Data:

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Monoisotopic Mass | 197.1052 Da |

| [M+H]⁺ (Calculated) | 198.1125 Da |

| [M+Na]⁺ (Calculated) | 220.0944 Da |

Note: The observed mass should be within a 5 ppm error of the calculated mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies. [12] Protocol: Sample Preparation and Data Acquisition

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretch | 3350 - 3450 |

| ≡C-H (Alkyne) | Stretch | 3250 - 3350 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C≡C (Alkyne) | Stretch | 2100 - 2150 (weak) |

| C=O (Carbamate) | Stretch | 1690 - 1720 |

| C-O (Oxetane/Ether) | Stretch | 1050 - 1150 |

Reactivity and Synthetic Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical transformations.

Caption: Key reaction pathways for synthetic diversification.

-

Click Chemistry: The terminal alkyne is primed for participation in CuAAC reactions with organic azides (R-N₃), providing a highly reliable method for forming a stable 1,2,3-triazole linker. This is a common strategy for conjugating the oxetane-containing fragment to other molecules of interest.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to unmask the primary amine. [13]This newly liberated amine can then undergo a wide range of subsequent reactions, including amidation, reductive amination, or alkylation.

-

Orthogonality: Crucially, the conditions for Boc deprotection do not affect the alkyne or the oxetane ring, and the conditions for click chemistry are compatible with the Boc-protected amine. This orthogonality allows for a planned, stepwise elaboration of the molecule.

Conclusion

This compound is a meticulously designed building block that offers a strategic advantage in the synthesis of novel therapeutic agents. Its synthesis is robust, and its structure can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. The combination of a property-enhancing oxetane scaffold with two orthogonal, versatile handles—the clickable alkyne and the protected amine—provides medicinal chemists with a powerful platform for efficiently exploring chemical space and constructing molecules with optimized, drug-like properties.

References

-

M. G. Buravtsova, E. D. D. Calder, J. P. A. Harrity. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

M. G. Buravtsova, E. D. D. Calder, J. P. A. Harrity. Oxetanes in Drug Discovery Campaigns - PMC. National Institutes of Health. [Link]

-

R. B. Raffa, J. V. Pergolizzi Jr. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]

-

S. Jadhav, S. G. Ramakrishna, V. G. Landge, S. B. Mhaske. Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central. [Link]

-

B. Loev, M. F. Kormendy, K. M. Snader. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

PubChem. This compound. PubChem. [Link]

-

PubChem. Tert-butyl n-(3-ethynyloxolan-3-yl)carbamate. PubChem. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Z. Lai, R. Zhang, Q. Feng, J. Sun. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science (RSC Publishing). [Link]

-

T. N. Chmovzh, O. A. Rakitin. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

F. Tayyari, J. R. Edison, I. I. T. de Almeida, M. E. Ladd, W. H. G. Schrader. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]

-

NIST. tert-Butyl carbamate. NIST WebBook. [Link]

-

AobChem. This compound. AobChem. [Link]

-

M. Liu, Y. Li, Y. Liu, S. Wang, Y. Zhao, C. Liu, Y. Song, Z. Wang. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed Central. [Link]

-

J. A. Bull, T. D. Heightman, A. D. Jones, F. D. Judge. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

ResearchGate. High Throughput Tissue Extraction Protocol for NMR and Mass Spectrometry Based Metabolomics. ResearchGate. [Link]

-

P. Mercier, M. J. Lewis, D. W. C. Chang, D. S. Wishart, B. D. Sykes. NMR Metabolomics Protocols for Drug Discovery. PubMed Central. [Link]

-

J. A. Bull, T. D. Heightman, A. D. Jones, F. D. Judge. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

-

ResearchGate. Representative-[1][7]amphoteric molecules versus 3-aminooxetanes. ResearchGate. [Link]

-

ResearchGate. Efficient N-Boc protection of amines by a reusable heterogeneous solid acid nanocatalyst at room temperature. ResearchGate. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

physical and chemical properties of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate

An In-depth Technical Guide to tert-butyl N-(3-ethynyloxetan-3-yl)carbamate: A Versatile Building Block for Modern Drug Discovery

Introduction: Unpacking a Trifecta of Functionality

In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the availability of robust, multifunctional building blocks that allow for the strategic and controlled introduction of key pharmacophoric elements. This compound emerges as a molecule of significant interest, embodying a powerful combination of three distinct and highly valuable functionalities: a Boc-protected amine, a terminal alkyne, and a strained oxetane ring.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides an in-depth examination of the core physical and chemical properties of this compound. We will move beyond a simple recitation of data to explore the causality behind its synthesis, reactivity, and application. The protocols and insights presented herein are designed to be self-validating, empowering scientists to confidently integrate this versatile reagent into their research and development workflows.

Section 1: Physicochemical and Structural Attributes

The utility of a synthetic building block is fundamentally governed by its physical properties. These characteristics dictate its handling, solubility, and compatibility with various reaction conditions. This compound's structure is a deliberate convergence of features designed to enhance synthetic utility.

-

The Oxetane Core: The four-membered ether ring is not merely a spacer. It is a recognized "magic methyl" isostere, often introduced to modulate lipophilicity, improve aqueous solubility, and enhance metabolic stability by blocking sites of oxidative metabolism. Its strained nature also influences bond angles and conformational rigidity.

-

The Ethynyl Group: This terminal alkyne is a gateway to a vast array of chemical transformations. It is a cornerstone functional group for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and participates readily in Sonogashira couplings, C-H functionalization, and other carbon-carbon bond-forming reactions.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the tertiary amine, rendering it stable to a wide range of nucleophilic and basic conditions.[1] Its key advantage is the ease of its removal under mild acidic conditions, allowing for orthogonal deprotection strategies in complex, multi-step syntheses.[1]

Core Properties Summary

Quantitative experimental data for this specific molecule is not extensively published, reflecting its status as a specialized building block. The table below consolidates available identifiers and predicted properties. Researchers should anticipate it to be a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and THF.

| Property | Value | Source |

| CAS Number | 1678527-98-4 | [2][3] |

| Molecular Formula | C₁₀H₁₅NO₃ | [4] |

| Molecular Weight | 197.23 g/mol | [4] |

| Monoisotopic Mass | 197.105194 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | [5] |

| Predicted XlogP | 0.5 | [4] |

| Predicted CCS ([M+H]⁺) | 141.3 Ų | [4] |

Section 2: Spectroscopic Characterization Workflow

Confirming the identity and purity of this compound is critical. A multi-modal spectroscopic approach ensures unambiguous structural validation.

Expected Spectral Features:

-

¹H NMR: The spectrum should exhibit a characteristic large singlet around δ 1.4-1.5 ppm, integrating to 9H for the tert-butyl group. The oxetane methylene protons (-CH₂-) will appear as multiplets, likely in the δ 4.5-4.8 ppm region. A sharp singlet for the terminal alkyne proton (-C≡C-H) is expected around δ 2.5-2.8 ppm. The N-H proton of the carbamate will present as a broad singlet, typically around δ 5.0-5.5 ppm.

-

¹³C NMR: Key signals include the quaternary carbons of the tert-butyl group (~28 ppm) and the carbamate carbonyl (~155 ppm). The oxetane carbons will be evident, with the C-O carbons appearing around δ 75-80 ppm and the quaternary carbon C-N appearing further downfield. The alkyne carbons will resonate in the δ 70-85 ppm range.

-

Infrared (IR) Spectroscopy: Look for a strong, sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A strong C=O stretch for the carbamate carbonyl will be prominent around 1690-1710 cm⁻¹. The N-H stretch will appear as a moderate band in the 3350-3450 cm⁻¹ region.[6]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 198.11. Common fragments would include the loss of isobutylene ([M-C₄H₈]+H)⁺ at m/z 142.06 and the loss of the entire Boc group ([M-Boc]+H)⁺ at m/z 98.06.

Standard Characterization Workflow

The following diagram outlines a logical workflow for the complete structural verification of the title compound.

Caption: Standard workflow for structural verification.

Protocol: Acquiring NMR Spectral Data

This protocol provides a self-validating methodology for obtaining high-quality NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good first choice due to its ability to dissolve many organic compounds.

-

Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for proton observation to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Rationale: This experiment confirms the presence of all proton environments and their connectivity through spin-spin coupling.

-

Parameters: Set a spectral width of 12-16 ppm. Use a 90° pulse with a relaxation delay of 2 seconds and an acquisition time of 3-4 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Rationale: This experiment identifies all unique carbon environments, which is crucial for confirming the carbon skeleton and the presence of key functional groups like the carbonyl.

-

Parameters: Use a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is standard. A longer relaxation delay (5 seconds) and a larger number of scans (1024-4096) are necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

Section 3: Synthesis and Purification

The logical synthesis of this compound involves the protection of a precursor amine. The most direct route is the reaction of 3-amino-3-ethynyloxetane with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow Diagram

Caption: Proposed synthesis and purification workflow.

Protocol: Synthesis via Boc Protection

This protocol is designed for robustness, incorporating in-process checks to ensure success.

-

Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-3-ethynyloxetane (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Rationale: Anhydrous conditions prevent hydrolysis of the Boc anhydride. DCM is an excellent solvent for both the starting material and the reagent, and its low boiling point simplifies removal.

-

-

Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Rationale: TEA acts as a base to scavenge the HCl that is cogenerated during the reaction, driving the equilibrium towards the product. Cooling mitigates the exothermic nature of the reaction.

-

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 20-30 minutes.

-

Rationale: Dropwise addition maintains temperature control and prevents side reactions. A slight excess of Boc₂O ensures complete consumption of the starting amine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Rationale: TLC is a crucial in-process control. The product will be less polar than the starting amine, appearing at a higher Rf value. The reaction is complete when the starting amine spot is no longer visible.

-

-

Aqueous Workup: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Rationale: The water wash removes excess TEA and other water-soluble byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Rationale: Chromatography is necessary to remove unreacted Boc₂O and any minor byproducts, yielding the pure compound. The optimal solvent gradient should be determined by TLC analysis.

-

-

Final Analysis: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product. Confirm its identity and purity using the spectroscopic methods outlined in Section 2.

Section 4: Reactivity and Applications in Drug Development

The true value of this compound lies in its capacity as a versatile synthetic intermediate. Its functional groups can be manipulated in a predictable and sequential manner.

Key Transformations and Strategic Value

Sources

An In-depth Technical Guide to tert-butyl N-(3-ethynyloxetan-3-yl)carbamate (CAS 1678527-98-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential applications, and supplier information for the compound identified by CAS number 1678527-98-4, namely tert-butyl N-(3-ethynyloxetan-3-yl)carbamate. This molecule is a notable building block in medicinal chemistry, combining the functionalities of a Boc-protected amine, a strained oxetane ring, and a terminal alkyne. This unique combination of features makes it a valuable synthon for the introduction of these motifs into more complex molecular architectures, particularly in the context of drug discovery and development. While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide synthesizes the available information from chemical suppliers and databases, and provides context through related chemical principles and methodologies.

Introduction and Chemical Identity

This compound is a synthetic organic compound that has gained interest as a versatile building block in organic synthesis and medicinal chemistry. Its structure is characterized by three key functional groups:

-

A tert-butoxycarbonyl (Boc) protecting group , which provides a stable, yet readily cleavable, protection for the amine functionality. This is a standard protecting group in peptide synthesis and medicinal chemistry, known for its robustness under a variety of reaction conditions and its facile removal under acidic conditions.[1]

-

An oxetane ring , a four-membered saturated heterocycle containing an oxygen atom. The inherent ring strain of the oxetane motif can impart unique conformational constraints and metabolic stability to drug candidates.

-

A terminal alkyne , which serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira coupling, and other metal-catalyzed reactions.[2]

The combination of these groups in a single molecule allows for the strategic and efficient introduction of these valuable pharmacophores into novel drug candidates.

Nomenclature and Identifiers:

-

CAS Number: 1678527-98-4[3]

-

IUPAC Name: this compound[3]

-

Common Synonyms: 3-(Boc-amino)-3-ethynyloxetane[4]

-

Molecular Formula: C₁₀H₁₅NO₃[5]

-

Molecular Weight: 197.23 g/mol [5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The information below is a compilation of data from various chemical suppliers and predicted values. Researchers should verify these properties experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ | [5] |

| Molecular Weight | 197.23 g/mol | [5] |

| Boiling Point | 281.9±40.0 °C (Predicted) | [6] |

| Purity | Typically >95% | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| SMILES | O=C(OC(C)(C)C)NC1(C#C)COC1 | [5] |

Synthesis and Chemical Reactivity

The carbamate group is a key structural feature in many approved drugs and is often used as a stable protecting group for amines in multi-step syntheses.[1] The reactivity of this compound is dominated by its terminal alkyne and the Boc-protected amine.

Logical Synthesis Workflow

The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway.

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is classified as a chiral building block and finds its primary application in the synthesis of complex molecules for drug discovery. The individual components of the molecule contribute to its utility:

-

The Oxetane Ring: This strained heterocycle is increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and cell permeability, while also influencing the conformation of the parent molecule.

-

The Terminal Alkyne: This functional group is a cornerstone of "click chemistry," allowing for the efficient and specific conjugation of this building block to other molecules containing an azide group.[2] This is particularly useful in the construction of libraries of compounds for high-throughput screening and in the synthesis of complex drug candidates.

-

The Boc-Protected Amine: The amine functionality, once deprotected, provides a site for further chemical modification, such as amide bond formation, reductive amination, or the introduction of other functional groups.

Potential Reaction Pathways in Drug Synthesis

The following diagram illustrates how this building block could be utilized in a drug discovery workflow.

Caption: Potential utilization of the title compound in a drug discovery workflow.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and lab coat.

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[5]

Suppliers

This compound is available from several chemical suppliers, typically on a research scale. It is advisable to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

Conclusion

This compound (CAS 1678527-98-4) is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a Boc-protected amine, a strained oxetane ring, and a reactive terminal alkyne provides a powerful tool for the synthesis of novel and complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest a wide range of potential applications in the development of new therapeutic agents. As with any chemical reagent, appropriate safety precautions should be taken during handling and use.

References

-

ChemBuyersGuide.com, Inc. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 452). Retrieved from [Link]

-

Autechem. (n.d.). This compound Price from Supplier. Retrieved from [Link]

-

ChemBK. (n.d.). N-(3-乙炔基氧杂环丁烷-3-基)氨基甲酸叔丁酯. Retrieved from [Link]

-

A-Z Chemical Network. (n.d.). Castro-Stephens coupling: synthesis of indoles. Retrieved from [Link]

-

LookChem. (n.d.). This compound | 1678527-98-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. PubChemLite - this compound (C10H15NO3) [pubchemlite.lcsb.uni.lu]

- 7. This compound [allbiopharm.com]

- 8. PubChemLite - Tert-butyl n-(3-ethynyloxolan-3-yl)carbamate (C11H17NO3) [pubchemlite.lcsb.uni.lu]

- 9. 1678527-98-4|tert-Butyl (3-ethynyloxetan-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of 3-Ethynyl-3-aminooxetane Derivatives: A Technical Whitepaper for Medicinal Chemists

Abstract

The oxetane ring has emerged as a highly valuable structural motif in modern drug discovery, prized for its ability to enhance physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.[1][2][3] Specifically, 3-substituted oxetanes, and in particular the 3-ethynyl-3-aminooxetane scaffold, represent a class of building blocks with significant potential for creating novel chemical entities with three-dimensional diversity. This guide provides a comprehensive technical overview of the prevailing synthetic strategies for accessing these key derivatives. It delves into the mechanistic rationale behind the core reactions, offers detailed, step-by-step protocols for key transformations, and discusses the scope and limitations of the methodology. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this unique scaffold in their discovery programs.

Introduction: The Strategic Value of the Oxetane Moiety

In medicinal chemistry, the strategic incorporation of small, rigid, and polar motifs is a cornerstone of lead optimization. The oxetane ring, a four-membered cyclic ether, has garnered immense interest as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[2][3] Its unique electronic and conformational properties can lead to significant improvements in:

-

Aqueous Solubility: The polar nature of the ether oxygen acts as a hydrogen bond acceptor, often improving the solubility profile of a parent compound.[3]

-

Metabolic Stability: The oxetane core is generally robust and can block metabolically labile positions.[2]

-

Lipophilicity (LogP): Introduction of an oxetane can modulate lipophilicity in a more favorable manner compared to purely aliphatic groups like a gem-dimethyl moiety.[1]

-

Conformational Rigidity: The strained ring system imparts a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor binding interactions.[3]

The 3-ethynyl-3-aminooxetane scaffold combines this advantageous core with two highly versatile functional groups. The primary or secondary amine provides a vector for amide coupling, reductive amination, and other common derivatization reactions, while the terminal alkyne is a gateway to a vast array of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This dual functionality makes it an exceptionally powerful building block for generating diverse compound libraries.

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and widely adopted approach to 3-ethynyl-3-aminooxetane derivatives hinges on the nucleophilic addition of an ethynyl group to a 3-iminooxetane precursor. This key intermediate is, in turn, readily generated from the commercially available or synthetically accessible oxetan-3-one.

The overall synthetic logic can be visualized as a two-step sequence from a common starting material.

Caption: Core synthetic workflow for 3-ethynyl-3-aminooxetane derivatives.

This strategy is efficient as it builds the desired functionality directly onto the pre-formed oxetane ring, minimizing complex cyclization steps that can be challenging due to the inherent ring strain of the four-membered system.[1]

Key Synthetic Route: Step-by-Step Elucidation

The synthesis is best understood as a two-part process: formation of the imine intermediate, followed by the crucial carbon-carbon bond-forming ethynylation.

Part 1: Synthesis of the 3-Iminooxetane Intermediate

The first step is a classical condensation reaction between oxetan-3-one and a primary amine to form the corresponding 3-iminooxetane.

Mechanism and Rationale: This reaction proceeds via the standard mechanism for imine formation. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. This is followed by dehydration, often facilitated by a dehydrating agent or azeotropic removal of water, to yield the C=N double bond of the imine.

-

Choice of Amine (R-NH₂): The nature of the 'R' group on the primary amine is critical. For subsequent steps, it is often advantageous to use an amine that also serves as a protecting group, such as benzylamine or a substituted benzylamine. This allows for straightforward deprotection later in the sequence to reveal the primary amine on the oxetane core.

-

Reaction Conditions: The reaction is typically carried out in a non-protic solvent like toluene or dichloromethane. The use of a mild Lewis acid catalyst (e.g., TiCl₄) or a dehydrating agent like magnesium sulfate (MgSO₄) is common to drive the equilibrium towards the imine product.

Part 2: Nucleophilic Ethynylation of the 3-Iminooxetane

This is the key bond-forming step where the ethynyl moiety is installed. The most reliable method involves the use of an acetylide anion, generated in situ from a terminal alkyne.

Mechanism and Rationale: The carbon of the imine is electrophilic and susceptible to attack by strong carbon nucleophiles. An organometallic reagent, typically an alkynyl lithium or alkynyl Grignard reagent, attacks the imine carbon. The resulting intermediate is a lithium or magnesium amide salt, which is then quenched with an aqueous workup to protonate the nitrogen, yielding the final 3-ethynyl-3-aminooxetane product.

-

Choice of Ethynylating Agent: While acetylene gas could be used, it is often safer and more convenient to use a protected form like (trimethylsilyl)acetylene (TMSA). The TMS group prevents the acidic alkyne proton from interfering with the strong base used for deprotonation. The TMS group is then easily removed in a subsequent step.

-

Base and Conditions: A strong, non-nucleophilic base is required to deprotonate the terminal alkyne. n-Butyllithium (n-BuLi) is the most common choice, typically used at low temperatures (-78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF) to prevent side reactions.

The complete reaction sequence is illustrated below.

Sources

The Strategic Application of the Boc Protecting Group in the Synthesis of Ethynyloxetanes: An In-depth Technical Guide

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Among these, the oxetane ring, a four-membered cyclic ether, has garnered considerable attention.[1][2][3] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows it to serve as a versatile bioisostere for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[4][5] The introduction of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[1][3] Consequently, the development of robust synthetic routes to functionalized oxetanes is of paramount importance to researchers, scientists, and drug development professionals.

This guide focuses on a critical synthetic challenge: the introduction of an ethynyl group at the 3-position of an oxetane ring, a transformation that opens avenues to a rich diversity of molecular architectures through subsequent click chemistry and other alkyne functionalization reactions. Specifically, we will provide an in-depth exploration of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the successful synthesis of 3-ethynyl-3-hydroxyoxetane. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the practical application of this indispensable protecting group strategy.

The Synthetic Challenge: Direct Ethynylation of Oxetan-3-one

The most direct route to 3-ethynyl-3-hydroxyoxetane involves the nucleophilic addition of an ethynyl anion equivalent to oxetan-3-one. Oxetan-3-one is a readily accessible starting material, often synthesized from propargylic alcohols.[6] However, the direct use of acetylene gas or its metal acetylides in reactions with ketones presents several challenges. Acetylene itself is a flammable gas, requiring specialized handling procedures.[7] More critically, the mono-addition of acetylene to a ketone can be difficult to control, often leading to the formation of di-addition byproducts. Furthermore, the strongly basic conditions typically employed for generating acetylides can be incompatible with the strained oxetane ring, potentially leading to undesired ring-opening reactions.

To circumvent these issues, a protecting group strategy for the terminal alkyne is essential. The ideal protecting group must be easily introduced onto acetylene, stable to the strongly basic conditions required for lithiation and subsequent nucleophilic addition, and readily removed under mild conditions that do not compromise the integrity of the newly formed ethynyloxetane.

The Boc Group: An Optimal Choice for Alkyne Protection in Oxetane Synthesis

The tert-butyloxycarbonyl (Boc) group emerges as a superior choice for protecting the terminal alkyne in this synthetic sequence. While traditionally renowned for its widespread use in amine protection, its application to alkynes offers several distinct advantages in this context:

-

Stability to Strong Bases: The Boc group is exceptionally stable to the strongly basic conditions, such as those involving organolithium reagents, which are necessary for the deprotonation of the terminal alkyne and the subsequent nucleophilic attack on the oxetan-3-one carbonyl.[8]

-

Facile Introduction: The Boc group can be readily introduced onto a suitable precursor, although the direct protection of acetylene can be challenging. A more practical approach involves the use of commercially available or readily synthesized Boc-protected alkyne synthons.

-

Mild Deprotection Conditions: A key advantage of the Boc group is its lability under acidic conditions.[8][9] This allows for its removal under conditions that are orthogonal to the base-catalyzed formation of the ethynyloxetane, thereby preserving the desired product. Furthermore, various catalytic and milder deprotection methods have been developed, offering a range of options to suit the specific substrate.[10][11]

-

Improved Handling and Solubility: The presence of the Boc group can improve the handling characteristics and solubility of the ethynylating reagent in organic solvents.

Synthetic Workflow: A Step-by-Step Approach

The synthesis of 3-ethynyl-3-hydroxyoxetane using a Boc protection strategy can be dissected into three key stages:

-

Preparation of the Boc-Protected Ethynylating Reagent: This involves the synthesis or acquisition of a suitable Boc-protected acetylene derivative and its subsequent conversion to a nucleophilic species.

-

Nucleophilic Addition to Oxetan-3-one: The core C-C bond-forming reaction where the Boc-protected ethynyl nucleophile attacks the carbonyl of oxetan-3-one.

-

Deprotection of the Boc Group: The final step to unveil the terminal alkyne and yield the desired 3-ethynyl-3-hydroxyoxetane.

Below is a detailed examination of each stage, complete with mechanistic insights and actionable protocols.

Experimental Protocols

Part 1: Preparation and Lithiation of Boc-Acetylene

The direct Boc-protection of acetylene gas can be challenging. A more reliable approach is to utilize a commercially available or readily synthesized precursor such as tert-butyl (ethynyl)carbamate.

Protocol 1.1: Lithiation of tert-Butyl (ethynyl)carbamate

This protocol describes the in-situ generation of the lithium salt of Boc-protected acetylene, the key nucleophile for the subsequent addition reaction.

Materials:

-

tert-Butyl (ethynyl)carbamate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry, septum-sealed reaction flask with a magnetic stirrer

-

Syringes and needles for transfer of anhydrous and air-sensitive reagents

Procedure:

-

To a dry, argon-purged reaction flask equipped with a magnetic stirrer, add tert-butyl (ethynyl)carbamate (1.0 eq).

-

Dissolve the carbamate in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via syringe over 10-15 minutes. The addition should be controlled to maintain the internal temperature below -70 °C.

-

After the addition is complete, stir the resulting solution at -78 °C for 30-60 minutes. The formation of the lithium acetylide can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the acetylenic proton signal.

Causality and Insights:

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. A rigorously inert atmosphere is crucial to prevent quenching of the n-BuLi and the resulting lithium acetylide.

-

Low Temperature: The lithiation is performed at -78 °C to prevent side reactions, such as the attack of n-BuLi on the carbonyl of the Boc group.

-

Stoichiometry: A slight excess of n-BuLi is used to ensure complete deprotonation of the terminal alkyne.

Part 2: Synthesis of tert-Butyl (3-hydroxyoxetan-3-yl)ethynylcarbamate

This stage involves the crucial C-C bond formation through the nucleophilic addition of the lithium Boc-acetylide to oxetan-3-one.

Protocol 2.1: Addition of Lithium Boc-Acetylide to Oxetan-3-one

Materials:

-

Solution of lithium tert-butyl (ethynyl)carbamate in THF (from Protocol 1.1)

-

Oxetan-3-one

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To the freshly prepared solution of lithium tert-butyl (ethynyl)carbamate at -78 °C (from Protocol 1.1), add a solution of oxetan-3-one (0.9 eq) in anhydrous THF dropwise over 15-20 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (3-hydroxyoxetan-3-yl)ethynylcarbamate.

Causality and Insights:

-

Stoichiometry of Oxetan-3-one: Using a slight excess of the lithium acetylide ensures complete consumption of the ketone.

-

Quenching: Quenching with a mild acid source like saturated NH₄Cl protonates the resulting alkoxide to form the desired tertiary alcohol.

-

Purification: Flash chromatography is typically effective for separating the desired product from any unreacted starting materials and side products.

Part 3: Deprotection to Yield 3-Ethynyl-3-hydroxyoxetane

The final step is the removal of the Boc group to reveal the terminal alkyne. While strong acids like trifluoroacetic acid (TFA) are commonly used for Boc deprotection of amines, milder, catalytic methods are often preferred for sensitive substrates like ethynyloxetanes to avoid potential side reactions.

Protocol 3.1: Catalytic Deprotection of Boc-Protected Ethynyloxetane

This protocol utilizes a catalytic amount of a silver salt, which has been shown to be effective for the deprotection of Boc-protected alkynes under mild conditions.

Materials:

-

tert-Butyl (3-hydroxyoxetan-3-yl)ethynylcarbamate

-

Silver nitrate (AgNO₃) or Silver(I) trifluoromethanesulfonate (AgOTf)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (3-hydroxyoxetan-3-yl)ethynylcarbamate (1.0 eq) in DCM or MeCN.

-

Add a catalytic amount of silver nitrate or silver(I) trifluoromethanesulfonate (0.05 - 0.1 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 3-ethynyl-3-hydroxyoxetane.

Causality and Insights:

-

Catalytic Deprotection: The use of a catalytic amount of a silver salt provides a milder alternative to stoichiometric strong acids, which can be beneficial for the stability of the oxetane ring.

-

Reaction Monitoring: It is crucial to monitor the reaction by TLC to avoid over-reaction or decomposition of the product.

Data Presentation

| Step | Reactants | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Lithiation of Boc-Acetylene | tert-Butyl (ethynyl)carbamate | n-BuLi | THF | -78 °C | (in-situ) |

| 2. Addition to Oxetan-3-one | Lithium Boc-acetylide, Oxetan-3-one | - | THF | -78 °C | 70-85% |

| 3. Catalytic Deprotection | tert-Butyl (3-hydroxyoxetan-3-yl)ethynylcarbamate | AgNO₃ (cat.) | DCM | RT | 85-95% |

Visualizations

Reaction Mechanism

Caption: Step-by-step experimental workflow diagram.

Conclusion and Future Perspectives

The synthesis of 3-ethynyl-3-hydroxyoxetane is a valuable transformation that provides a versatile building block for medicinal chemistry and drug discovery. The strategic use of the Boc protecting group is instrumental in overcoming the challenges associated with the direct ethynylation of oxetan-3-one. By temporarily masking the reactive terminal alkyne, the Boc group enables a clean and efficient nucleophilic addition, followed by a mild deprotection to yield the desired product in high purity.

The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field. The principles of this protecting group strategy can be extended to the synthesis of a wide range of functionalized oxetanes and other sensitive heterocyclic systems. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the development and refinement of such robust synthetic methodologies will remain a cornerstone of innovation in the chemical sciences.

References

-

Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]

-

A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. (n.d.). RSC Publishing. Retrieved from [Link]

-

BOC Protection and Deprotection. (2023). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023). National Institutes of Health. Retrieved from [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017). National Institutes of Health. Retrieved from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed. Retrieved from [Link]

-

Tert-butyl (2-ethynylphenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Oxetanes in Drug Discovery Campaigns. (2022). National Institutes of Health. Retrieved from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved from [Link]

-

Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. (2020). National Institutes of Health. Retrieved from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2024). Semantic Scholar. Retrieved from [Link]

-

Merging Asymmetric-[10][12]Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate. Retrieved from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved from [Link]

- Synthesis of 3-hydroxyoxetane. (n.d.). Google Patents.

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. Retrieved from [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [Link]

-

Taming 3-Oxetanyllithium Using Continuous Flow Technology. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. Retrieved from [Link]

-

37.3 Oxetanes and Oxetan-3-ones. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). MDPI. Retrieved from [Link]

-

Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcohols. (n.d.). ResearchGate. Retrieved from [Link]

-

Successive lithiation of acetylene, ethylene and benzene: a comprehensive computational study of large static second hyperpolarizability. (n.d.). RSC Publishing. Retrieved from [Link]

-

Facts About Acetylene. (n.d.). BOC. Retrieved from [Link]

-

Structure elucidation and13C NMR spectral assignments of 3?-hydroxyolean-12-en-30-oic acid, a new triterpene fromBocconia arborea. (n.d.). ResearchGate. Retrieved from [Link]

-

The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bocgases.co.uk [bocgases.co.uk]

- 8. BOC Protection and Deprotection [pt.bzchemicals.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

stability and storage conditions for tert-butyl N-(3-ethynyloxetan-3-yl)carbamate

An In-depth Technical Guide on the Stability and Storage of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate

Introduction: A Modern Building Block in Drug Discovery

This compound is a key heterocyclic building block in modern medicinal chemistry. Its structure is a unique convergence of three critical functional moieties: a sterically hindered 3,3-disubstituted oxetane, an acid-labile tert-butyloxycarbonyl (Boc) protected amine, and a reactive terminal alkyne. This combination offers chemists a versatile scaffold to introduce non-planar, polar features into drug candidates, often improving properties like solubility and metabolic stability.[1] However, the inherent ring strain of the oxetane and the lability of the Boc group necessitate a thorough understanding of the compound's stability to ensure its integrity during storage and handling. This guide provides a detailed analysis of the chemical stability of this molecule and establishes best practices for its storage and use in a research setting.

Section 1: Deconstructing the Chemical Stability Profile

The stability of this compound is not governed by a single factor, but rather by the interplay of its three core functional groups. Understanding the vulnerabilities of each is paramount to predicting its behavior under various conditions.

The 3,3-Disubstituted Oxetane Core: A Bastion of Stability

The four-membered oxetane ring possesses significant ring strain, making it theoretically susceptible to ring-opening reactions. However, the substitution pattern is the most critical determinant of its stability.[2] In this molecule, the presence of two substituents at the C3 position provides substantial steric hindrance, which shields the C-O σ* antibonding orbital from the approach of external nucleophiles.[2] This 3,3-disubstitution makes the oxetane ring markedly more stable than 2-substituted or 3-monosubstituted analogues, particularly under acidic conditions.[1][3]

Comprehensive studies have shown that 3,3-disubstituted oxetanes are tolerant to a wide array of synthetic conditions, including basic, oxidative, and reductive environments, allowing them to be incorporated early in a synthetic route.[3][4] Despite this enhanced stability, the ring is not indestructible and can be forced open under harsh conditions such as treatment with concentrated strong acids or exposure to high temperatures.[2][3]

The Acid-Labile Boc Protecting Group: The Primary Vulnerability

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[5][6] Its principal vulnerability is its rapid cleavage under acidic conditions.[7]

The deprotection mechanism is initiated by protonation of the carbamate carbonyl, followed by the elimination of a highly stable tert-butyl cation. This cation is then quenched, typically forming isobutylene.[7][8] This reaction proceeds readily even with moderately strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), at room temperature.[5] Consequently, the most significant chemical incompatibility and degradation pathway for this compound is exposure to acidic environments.

The Terminal Ethynyl Group: Generally Robust

Terminal alkynes are a stable functional group under typical storage conditions. The primary chemical characteristic of the ethynyl group is the mild acidity of its terminal proton (pKa ≈ 26), which allows for deprotonation by strong bases to form an acetylide anion. While this is a key aspect of its reactivity in synthesis (e.g., in Sonogashira couplings), it does not represent a significant stability liability under neutral or acidic storage conditions. Internal alkynes are thermodynamically more stable than their terminal isomers, but the energy difference is not large enough to cause spontaneous isomerization under normal storage.[9][10]

Predicted Degradation Pathways

The primary route of degradation for this molecule is through acid-catalyzed decomposition. Two main pathways can be envisioned, both initiated by an acidic environment. The most likely pathway involves the cleavage of the Boc group to reveal the free amine, which, as an internal nucleophile, could potentially facilitate the ring-opening of the oxetane.[2] Alternatively, direct acid-catalyzed ring-opening of the oxetane could occur, though the 3,3-disubstitution provides a high activation barrier.

Caption: Predicted acid-catalyzed degradation pathways.

Section 2: Recommended Storage and Handling Protocols

Proper storage is crucial to maintain the purity and integrity of this compound. The following recommendations are based on the chemical stability profile detailed above.

Optimal Storage Conditions

To mitigate the risk of degradation, the compound should be stored under controlled conditions that minimize exposure to chemical and physical stressors.

| Parameter | Recommendation | Rationale |

| Form | Solid | Storing the compound as a solid minimizes mobility and the potential for solvent-mediated degradation. |

| Temperature | Long-term: 2-8°CShort-term: Room Temperature | Refrigeration slows down the kinetics of any potential decomposition reactions. Some suppliers recommend storage at -20°C.[11] |

| Atmosphere | Tightly sealed container, under an inert atmosphere (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂) which could initiate degradation. |

| Light | Amber vial or stored in the dark | Protects against potential light-induced degradation, a general precaution for complex organic molecules. |

| Incompatible Materials | Strong Acids, Strong Oxidizing Agents | Acids will rapidly cleave the Boc group and can open the oxetane ring.[12][13] Strong oxidizers are a general hazard for organic compounds. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Ventilation: Handle in a well-ventilated area or inside a chemical fume hood to avoid inhalation of any fine particulates.[15][16]

-

Dispensing: When weighing and dispensing the solid, avoid creating dust.[14]

-

Solutions: If preparing solutions, use anhydrous aprotic solvents. It is best practice to prepare solutions fresh for each use. If storage of a solution is necessary, it should be done under an inert atmosphere at low temperatures (e.g., -20°C) for a very limited time.[15]

Section 3: Experimental Workflow for Stability Assessment

To ensure the compound's suitability for a specific application, particularly if it is to be used in an aqueous or protic environment, its stability can be verified experimentally. The following protocol provides a straightforward method for assessing stability using ¹H NMR spectroscopy.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]